molecular formula C11H11N3 B13871827 6-Benzylpyridazin-3-amine

6-Benzylpyridazin-3-amine

Cat. No.: B13871827
M. Wt: 185.22 g/mol
InChI Key: UFUBQPZTPSJGMW-UHFFFAOYSA-N
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Description

6-Benzylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their two adjacent nitrogen atoms in a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyridazin-3-amine can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method offers high regioselectivity and yields under neutral conditions, making it a preferred route for laboratory synthesis . The reaction is metal-free and compatible with a broad range of functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyridazine synthesis can be applied. Industrial production would likely involve scalable reactions with readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-Benzylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and cellular pathways.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Benzylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for platelet aggregation . This inhibition can have therapeutic implications in conditions like thrombosis.

Comparison with Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the third position.

    6-Phenylpyridazin-3-amine: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness: 6-Benzylpyridazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-benzylpyridazin-3-amine

InChI

InChI=1S/C11H11N3/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)

InChI Key

UFUBQPZTPSJGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C=C2)N

Origin of Product

United States

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